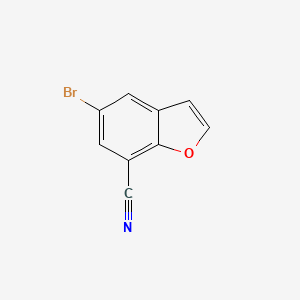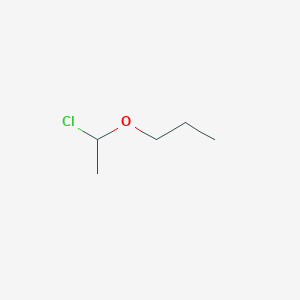![molecular formula C11H15BrClNO B13318377 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H15BrClNO It contains a bromine and chlorine-substituted phenyl group attached to a butanol chain through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2-bromo-5-chlorobenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butane.
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{(2-Bromo-5-chlorophenyl)methylamino}butan-2-ol
- 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butane
- 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-one
Uniqueness
4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino and hydroxyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C11H15BrClNO |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
4-[(2-bromo-5-chlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-6-10(13)2-3-11(9)12/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
NEEGAKZYXJGHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
amine](/img/structure/B13318302.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)


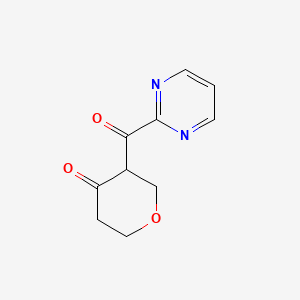
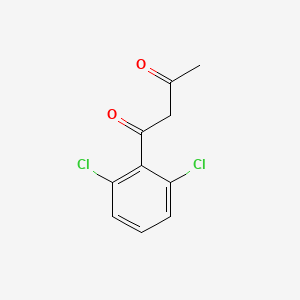
![3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318334.png)
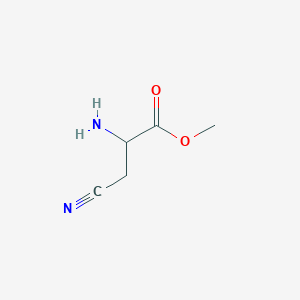

![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)
